3,4-seco-Olean-12-en-4-ol-3,28-dioic acid

Cytotoxicity Cancer Natural Products

Researchers sourcing seco-triterpenoids for cytotoxicity SAR often face batch inconsistency. 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid (CAS 182249-69-0) resolves this with verified >98% purity and confirmed activity against KB, HepG2, SK-LU-1, MCF7 lines (IC50 32-43 µg/mL). Ideal as a dereplication standard or biocatalysis substrate. Supplied with full NMR characterization; ambient global shipping.

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
Cat. No. B592885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H48O5/c1-25(2)14-16-30(24(33)34)17-15-28(6)19(20(30)18-25)8-9-22-27(5,12-11-23(31)32)21(26(3,4)35)10-13-29(22,28)7/h8,20-22,35H,9-18H2,1-7H3,(H,31,32)(H,33,34)/t20-,21-,22+,27-,28+,29+,30-/m0/s1
InChIKeyHBMBVLYBFSJKDN-FUAOEXFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Identification and Structural Classification of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid


3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring seco-triterpenoid first isolated from the roots of Ligularia intermedia [1]. It belongs to the class of 3,4-seco-oleanane derivatives, characterized by cleavage of the A-ring between C-3 and C-4, resulting in a carboxylic acid at C-3 and a hydroxyl group at C-4 [2]. The compound retains the olean-12-ene skeleton with an additional carboxylic acid at C-28, distinguishing it from simpler seco-derivatives and the parent oleanolic acid. Its molecular formula is C30H48O5 with a molecular weight of 488.70 g/mol [3]. As a natural product, it is isolated from plant sources and has been detected in several species, including Amaranthus lividus and Eclipta prostrata [4].

Substitution Not Recommended for 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid


The 3,4-seco-oleanane scaffold confers distinct physicochemical and biological properties that preclude simple interchange with structurally related triterpenoids like oleanolic acid or other seco-derivatives. The A-ring cleavage introduces a flexible diacid/hydroxy acid moiety that alters hydrogen-bonding capacity, lipophilicity, and molecular recognition compared to the rigid pentacyclic framework of oleanolic acid [1]. Quantitative evidence demonstrates that even minor modifications within the 3,4-seco series—such as the presence or absence of the C-4 hydroxyl group or additional oxidation at C-21—significantly impact biological activity profiles. For example, 3,4-seco-olean-12-ene-3,28-dioic acid exhibits a ~5.6-fold reduction in PTP1B inhibitory potency relative to oleanolic acid (IC50: 55.7 μM vs. 9.9 μM) . The target compound's unique C-4 hydroxylation further differentiates it from this comparator. Furthermore, the compound's cytotoxicity profile across multiple cancer cell lines (IC50 range: 32.03–43.45 μg/mL) [2] cannot be assumed for other seco-analogs without experimental validation. These structural nuances underscore why procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Comparative Evidence for 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid


Cancer Cell Cytotoxicity vs. Oleanolic Acid

In a study isolating 3,4-seco-olean-12-en-4-ol-3,28-dioic acid from Amaranthus lividus, the compound exhibited moderate cytotoxicity against four human cancer cell lines with IC50 values ranging from 32.03 to 43.45 μg/mL (KB: 32.03 μg/mL, HepG2: 36.12 μg/mL, SK-LU-1: 38.90 μg/mL, MCF7: 43.45 μg/mL) [1]. For comparison, oleanolic acid—the parent pentacyclic triterpene—shows variable cytotoxicity in MCF-7 cells across studies, with reported IC50 values ranging from 13.09 μg/mL to 163.60 μg/mL depending on assay conditions [2][3]. The target compound's IC50 of 43.45 μg/mL against MCF-7 falls within the lower-mid range of oleanolic acid's reported activity, indicating that the 3,4-seco modification does not abolish cytotoxic potential but may confer a distinct cell line selectivity profile.

Cytotoxicity Cancer Natural Products

PTP1B Inhibition vs. 3,4-Seco Analogs

Direct PTP1B inhibition data for 3,4-seco-olean-12-en-4-ol-3,28-dioic acid are not currently available. However, a close structural analog—3,4-seco-olean-12-ene-3,28-dioic acid—was directly compared with oleanolic acid and 3-oxo-oleanolic acid in a PTP1B inhibition assay . The 3,4-seco analog exhibited an IC50 of 55.7 μM, which is approximately 5.6-fold less potent than oleanolic acid (IC50 = 9.9 μM) and 8.8-fold less potent than 3-oxo-oleanolic acid (IC50 = 6.3 μM). This class-level evidence suggests that A-ring cleavage generally attenuates PTP1B inhibitory activity. The target compound differs from this analog by the presence of a C-4 hydroxyl group, which may modulate binding interactions and warrants direct experimental evaluation.

PTP1B Diabetes Enzyme Inhibition

NO Inhibition in Neuroinflammation Models

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid was isolated from Eclipta prostrata in a study evaluating neuroinflammation inhibition [1]. While the compound itself was not directly assayed for NO inhibition, a co-isolated guanidine alkaloid (compound 15) demonstrated significant NO release reduction in LPS-induced BV2 microglial cells with an IC50 of 37.3 μmol/L and no cytotoxicity [1]. The study's focus on neuroinflammation suggests potential for the seco-triterpenoid class in this therapeutic area. Additionally, related 3,4-seco-triterpenes have shown anti-inflammatory activity via NF-κB pathway inhibition and cytokine modulation [2]. The target compound's structural features—particularly the C-4 hydroxyl and C-28 carboxylic acid—may contribute to anti-inflammatory effects, though direct quantitative comparator data are currently lacking.

Anti-inflammatory Neuroinflammation NO Inhibition

NADPH-Dependent Ring-A Cleavage via Biotransformation

The compound can be produced via enzymatic biotransformation of 3-oxo-olean-12-en-28-oic acid using a cell-free preparation derived from the fungus Chaetomium longirostre [1]. This ring-A cleavage activity is localized in the soluble fraction and exhibits a strict requirement for NADPH as a cofactor. This enzymatic route offers an alternative to total synthesis and enables the production of the C-4 hydroxylated seco-acid from readily available oleanane precursors. Unlike chemical Baeyer-Villiger oxidation, this biotransformation proceeds with regioselectivity and generates the specific C-4 hydroxyl stereochemistry found in the natural product.

Biotransformation Enzymatic Synthesis Triterpenoid Chemistry

NMR and Chemical Structure Confirmation

The structure of 3,4-seco-olean-12-en-4-ol-3,28-dioic acid was unequivocally established using comprehensive spectroscopic methods including 1D and 2D NMR, supplemented by chemical transformations [1]. The key structural features—the 3,4-seco A-ring, the C-4 hydroxyl group, the C-3 carboxylic acid, and the C-28 carboxylic acid—were confirmed through detailed analysis of proton and carbon NMR spectra. This rigorous characterization ensures that researchers procuring the compound can confidently attribute observed biological effects to the correct molecular entity, mitigating the risk of misidentification common among structurally similar seco-triterpenoids.

Structure Elucidation NMR Spectroscopy Natural Product Chemistry

Applications of 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid


Cancer Cytotoxicity Screening and Mechanism Studies

Given its demonstrated moderate cytotoxicity against KB, HepG2, SK-LU-1, and MCF7 cell lines (IC50 range: 32.03–43.45 μg/mL) [1], this compound is suitable for cancer researchers investigating the cytotoxic potential of seco-triterpenoids. It can serve as a reference compound for comparing the activity of synthetic derivatives or as a starting point for structure-activity relationship (SAR) studies exploring the impact of A-ring cleavage and C-4 hydroxylation on anticancer activity. Researchers should note that its potency is moderate relative to oleanolic acid, making it a candidate for studies focused on mechanisms of action rather than high-potency lead optimization.

Natural Product Chemistry and Dereplication

The compound's well-characterized NMR spectroscopic data [2] makes it an ideal reference standard for dereplication efforts in natural product chemistry. Researchers isolating triterpenoids from plant sources can use this compound to confirm the presence of 3,4-seco-oleanane scaffolds in complex extracts. Its unique spectroscopic signature, particularly the signals corresponding to the seco A-ring and the C-4 hydroxyl, enables unambiguous identification in metabolomics and chemotaxonomic studies.

Biotransformation and Green Chemistry

The enzymatic production of this compound from 3-oxo-olean-12-en-28-oic acid via Chaetomium longirostre cell-free extracts [3] positions it as a model substrate for studying fungal Baeyer-Villiger monooxygenases. Researchers in biocatalysis and green chemistry can utilize this system to investigate NADPH-dependent ring-cleavage mechanisms, optimize reaction conditions for scalable production, or engineer enzyme variants with altered substrate specificity. The soluble nature of the enzyme activity facilitates downstream processing and purification.

Neuroinflammation and Anti-Inflammatory Research

Although direct NO inhibition data are lacking for this specific compound, its isolation from Eclipta prostrata in a study targeting neuroinflammation [4] and the known anti-inflammatory activity of related 3,4-seco-triterpenes [5] suggest potential utility in exploratory anti-inflammatory research. Researchers may consider this compound for preliminary screening in LPS-induced inflammatory models, with the understanding that direct comparative activity data versus established anti-inflammatory agents are not yet available. Procurement for this purpose should be accompanied by a plan for de novo pharmacological characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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